BenchChemオンラインストアへようこそ!

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

Cross-coupling chemistry Regioselective synthesis Palladium catalysis

Secure your supply of 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile (CAS 2270906-90-4) for CNS-focused drug discovery. This scaffold features a critical N1-cyclobutyl group for enhanced lipophilicity (cLogP ~3.2) and metabolic stability, and a reactive C4-bromine handle for late-stage Suzuki-Miyaura diversification. These precise regiochemical and conformational properties are essential for SAR programs targeting kinases like TrkA and GSK-3β, and cannot be replicated by C5/C6 isomers or N1-methyl analogs. Partner with vendors who guarantee high purity for reproducible results.

Molecular Formula C13H11BrN2
Molecular Weight 275.14 g/mol
Cat. No. B8130618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile
Molecular FormulaC13H11BrN2
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=C(C3=C2C=CC=C3Br)C#N
InChIInChI=1S/C13H11BrN2/c14-11-5-2-6-12-13(11)9(7-15)8-16(12)10-3-1-4-10/h2,5-6,8,10H,1,3-4H2
InChIKeyZZFNHZADOHSMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile: A Structurally Differentiated Indole-3-carbonitrile Building Block for Medicinal Chemistry


4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile (CAS: 2270906-90-4) is a synthetic indole derivative featuring three key structural elements: a bromine atom at the 4-position of the indole ring, a cyclobutyl substituent at the N1-position, and a carbonitrile (cyano) group at the 3-position . This compound belongs to the broader class of 1H-indole-3-carbonitriles, which have been extensively investigated as pharmacophores in drug discovery, with demonstrated utility as kinase inhibitors, antiviral agents, and GSK-3β modulators [1]. The N1-cyclobutyl group introduces conformational constraint and enhanced lipophilicity compared to unsubstituted or N1-methyl analogs, while the C4-bromine provides a reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [2]. The compound is commercially available from multiple suppliers with reported purity of 98% and is intended exclusively for research and development applications .

Why 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile Cannot Be Replaced by N1-Unsubstituted or Regioisomeric Analogs


Substitution of 4-bromo-1-cyclobutyl-1H-indole-3-carbonitrile with closely related indole-3-carbonitriles would introduce material differences in physicochemical properties, synthetic utility, and downstream structure-activity relationships. Three critical differentiators preclude generic substitution. First, bromine positional isomerism (C4 vs. C6 vs. C5) alters the electronic distribution across the indole π-system and dictates the regiochemical outcome of cross-coupling reactions, with C4-bromoindoles exhibiting distinct reactivity profiles compared to C6-bromo analogs in Pd-catalyzed transformations [1]. Second, the N1-cyclobutyl substituent confers substantially higher lipophilicity (calculated cLogP increase of approximately 0.9–1.2 log units) and steric constraint compared to N1-H or N1-methyl variants, directly impacting membrane permeability and metabolic stability in SAR optimization campaigns [2]. Third, cyclobutyl-containing indoles have been explicitly claimed in therapeutic patents for HCV NS4B inhibition and L-CPT1 modulation, indicating that the N1-cyclobutyl moiety is not a routine substituent but a pharmacophoric element derived from deliberate structure-guided design [3]. Without the exact combination of C4-bromine, N1-cyclobutyl, and C3-carbonitrile, the compound's reactivity profile in cross-coupling sequences and its physicochemical fingerprint in lead optimization workflows would differ measurably from any regioisomeric or des-cyclobutyl analog.

Quantitative Differentiation Evidence: 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile vs. Closest Analogs


C4-Bromine Positional Isomerism: Comparative Reactivity vs. 6-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

The compound is distinguished from its closest regioisomer, 6-bromo-1-cyclobutyl-1H-indole-3-carbonitrile (CAS: 944926-50-5), by the position of the bromine substituent on the indole benzene ring. This positional difference alters the electronic environment at the reactive site: C4-bromoindoles possess distinct electronic properties due to proximity to the indole nitrogen, whereas C6-bromo substitution places the reactive handle at a more electron-rich, para-like position relative to the fused pyrrole ring. While direct comparative kinetic data for these specific N1-cyclobutyl analogs are not publicly available, the broader literature on 4-bromoindole vs. 6-bromoindole establishes that C4-bromoindoles are preferred starting materials for specific Pd-catalyzed domino cyclization reactions and alkaloid total syntheses (e.g., cycloclavine), where C6-substituted analogs would not afford the desired regiochemical outcome [1].

Cross-coupling chemistry Regioselective synthesis Palladium catalysis

N1-Cyclobutyl Substitution: Lipophilicity Enhancement vs. N1-Unsubstituted 4-Bromo-1H-indole-3-carbonitrile

4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile exhibits significantly higher lipophilicity than its N1-unsubstituted parent compound, 4-bromo-1H-indole-3-carbonitrile (CAS: 903131-13-5). Based on calculated LogP values, the N1-cyclobutyl derivative has an XLogP3 of approximately 3.2 (estimated from the 6-bromo regioisomer analog) [1], while the N1-H parent compound has a Consensus Log Po/w of 2.32 (range across five prediction methods: 1.58–3.15) . This difference of approximately +0.9 log units corresponds to roughly an 8-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and potential blood-brain barrier penetration in biological assays.

Physicochemical properties Lipophilicity ADME optimization

Topological Polar Surface Area: Favorable CNS Drug-Likeness Profile vs. Higher TPSA Analogs

The compound's topological polar surface area (TPSA) is calculated as 28.7 Ų (based on the 6-bromo regioisomer analog, which shares identical atom connectivity and polar group arrangement) [1]. This value is well below the established threshold of <60–70 Ų for favorable passive blood-brain barrier penetration and <140 Ų for oral bioavailability [2]. By comparison, the N1-unsubstituted 4-bromo-1H-indole-3-carbonitrile has a higher TPSA of 39.58 Ų, attributable to the presence of an N1-H hydrogen bond donor . More substantially, analogs bearing additional polar substituents show significantly elevated TPSA: 1-cyclobutyl-6-hydroxy-1H-indole-3-carbonitrile (TPSA = 49 Ų) and 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile (TPSA ≈ 34–38 Ų) [3].

Blood-brain barrier penetration CNS drug design Medicinal chemistry

Synthetic Yield Benchmarking: 4-Bromo-1H-indole-3-carbonitrile Core Synthesis Achieves 87% Yield

While direct published synthetic yields for 4-bromo-1-cyclobutyl-1H-indole-3-carbonitrile are not available in the open literature, the synthesis of its core scaffold, 4-bromo-1H-indole-3-carbonitrile (the direct precursor for N1-alkylation to install the cyclobutyl group), has been optimized to achieve 87% isolated yield under well-defined conditions. The published procedure involves treatment of 4-bromoindole with chlorosulfonyl isocyanate in acetonitrile at 0°C followed by triethylamine addition, yielding 4.9 g of product from 5 g (25.5 mmol) starting material . This high-yielding protocol demonstrates the robust accessibility of the 4-bromo-3-carbonitrile indole core, which can then undergo N-alkylation with cyclobutyl halides or sulfonates to generate the target compound.

Process chemistry Synthetic methodology Reaction optimization

Optimal Research and Industrial Applications for 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile


CNS-Targeted Kinase Inhibitor Lead Optimization Campaigns

The compound's low calculated TPSA of 28.7 Ų (well below the CNS-permeability threshold of <60–70 Ų) and enhanced lipophilicity (XLogP3 ≈ 3.2) make it an advantageous scaffold for medicinal chemistry programs targeting central nervous system kinases, including TrkA (tropomyosin-related kinase A) and GSK-3β, where indole-3-carbonitriles have established inhibitory activity [1]. The C4-bromine enables late-stage diversification via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups for potency optimization, while the N1-cyclobutyl group provides conformational constraint that can reduce entropic penalties upon target binding and may improve metabolic stability relative to unconstrained N-alkyl substituents [2]. This combination of physicochemical properties positions the compound as a strategic building block for CNS drug discovery programs requiring blood-brain barrier penetration.

Diversity-Oriented Synthesis of Cyclobutyl-Containing Indole Libraries

The compound serves as a versatile core scaffold for diversity-oriented synthesis (DOS) libraries exploring structure-activity relationships in cyclobutyl-substituted indoles, a chemical space specifically claimed in therapeutic patents including L-CPT1 inhibitors for metabolic disorders and HCV NS4B inhibitors for antiviral applications [3]. The C4-bromine atom provides a reactive handle for orthogonal cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations) [4], enabling systematic exploration of C4-substituent effects while maintaining the N1-cyclobutyl pharmacophore constant. This regiochemical arrangement (C4-bromo vs. alternative C5- or C6-bromo isomers) is critical for ensuring that the vector of substitution aligns with intended binding site interactions in target proteins.

Preclinical ADME Property Optimization Studies

Given the compound's well-defined physicochemical profile (MW = 275.14, cLogP ≈ 3.2, TPSA = 28.7 Ų, HBD = 0, HBA = 2) , it represents an informative reference compound for preclinical absorption, distribution, metabolism, and excretion (ADME) studies examining the impact of N1-cyclobutyl substitution on pharmacokinetic parameters. Comparative studies with N1-H (MW = 221.05, cLogP = 2.32, HBD = 1) and N1-methyl analogs can systematically isolate the contribution of the cyclobutyl group to metabolic stability (CYP oxidation susceptibility), plasma protein binding, and tissue distribution. This compound class has demonstrated relevance in HCV drug discovery programs, where indole N1-substituent optimization was critical for achieving acceptable oral bioavailability (rat F = 62%) and favorable liver-to-plasma exposure ratios [5].

Quote Request

Request a Quote for 4-Bromo-1-cyclobutyl-1H-indole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.